trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid
Overview
Description
Trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid is a chemical compound with the molecular weight of 363.39 . It is also known by its IUPAC name, (3R,4S)-1-((benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains two carbonyl groups, one attached to a tert-butoxycarbonyl (Boc) group and the other to a benzyloxycarbonyl (Cbz) group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 363.39 . It is recommended to be stored at 28°C .Scientific Research Applications
1. Synthesis of Amino Acid Derivatives
The compound is used in the synthesis of amino acid derivatives. For example, it has been utilized in the synthesis of amino acid derivatives of proline, pipecolic acid, and pyrrolizidine-3-carboxylic acid using a Class II pyruvate aldolase from Escherichia coli K-12. The process involves enzymatic aldol addition followed by catalytic intramolecular reductive amination (Hernández et al., 2017).
2. Chiral Pyrrolidine and Piperidine Synthesis
The compound plays a role in the enantioselective synthesis of chiral pyrrolidine, piperidine, and azepane-type N-heterocycles. This process uses a cationic CpRu complex of chiral picolinic acid derivatives and facilitates the creation of these N-heterocycles with high enantiomer ratios (Seki, Tanaka, & Kitamura, 2012).
3. Conformational Analysis of Proline Derivatives
Trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid is valuable in studying the conformational behaviors of proline derivatives. Research has investigated the effects of substituents on the pyrrolidine ring, exploring how these modifications influence the ring's puckering and the overall molecular structure (Koskinen et al., 2005).
4. Creation of Chiral Building Blocks
The compound is instrumental in the creation of chiral building blocks, which are crucial in synthesizing various biologically active compounds. For instance, it has been used in the preparation of enantiopure hydroxymethyl derivatives as key intermediates for the synthesis of metalloproteinase inhibitors (Iding, Wirz, & Sarmiento, 2003).
Safety and Hazards
Properties
IUPAC Name |
(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-14-10-20(9-13(14)15(21)22)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDUEFCWDPJFBV-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301109133 | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester, (3S,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301109133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820571-98-9 | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester, (3S,4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820571-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester, (3S,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301109133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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